molecular formula C76H159N22O6 B2388629 Exendin-4 (Acetate) CAS No. 914454-01-6

Exendin-4 (Acetate)

Cat. No. B2388629
CAS RN: 914454-01-6
M. Wt: 1477.256
InChI Key: PIJVPWRREHDVDN-IFKXHDEJSA-N
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Description

Exendin-4 (Acetate) is a synthetic form of the naturally occurring hormone GLP-1 . It is a 39 amino acid peptide and a long-acting glucagon-like peptide-1 receptor agonist with an IC50 of 3.22 nM . It has a molecular formula of C76H159N22O6 .


Synthesis Analysis

Exendin-4 is synthesized using the standard Fmoc strategy solid phase synthesis . The synthesized peptides are cleaved by TFA/Phenol/TIS and identified by high-performance liquid chromatography and quadrupole time of flight LC/MS .


Molecular Structure Analysis

Exendin-4 folds through two distinct pathways: pathway 1 involves gradual growth of a helical structure after the collapse of the hydrophobic core in the Trp-cage, while pathway 2 involves initial formation of local microdomains (helical structure and Trp-cage) which then combine with each other to form a stable native structure .


Chemical Reactions Analysis

Exendin-4 has been used in electrochemical peptide quantification . DNA-peptide conjugates were incorporated into the nanostructure at the electrode surfaces, and antibody displacement permitted rapid peptide sensing .


Physical And Chemical Properties Analysis

Exendin-4 (Acetate) has a molecular weight of 1477.2 g/mol . It has a computed XLogP3-AA of -4.3, a hydrogen bond donor count of 22, a hydrogen bond acceptor count of 27, and a rotatable bond count of 71 .

Scientific Research Applications

1. Diabetes Management

  • Exendin-4 has shown potential in managing Type 1 diabetes by normalizing post-meal blood glucose levels, reducing plasma glucose excursions, and affecting gastric emptying without increasing insulin levels (Dupré, Behme, & McDonald, 2004).
  • In Type 2 diabetes, Exendin-4 has demonstrated an ability to lower blood glucose levels, improve insulin sensitivity, and reduce HbA1c levels, as observed in diabetic mice and monkeys (Young et al., 1999).

2. Obesity and Weight Management

  • Studies have found that Exendin-4 can decelerate food intake, weight gain, and fat deposition, which could be beneficial in treating obesity. This was demonstrated in experiments with Zucker rats (Szayna et al., 2000).

3. Neuroprotective Effects

  • Exendin-4 has shown neuroprotective effects in experimental stroke models. It was found to reduce ischemic brain injury in normal and aged Type 2 diabetic mice, promoting microglial M2 polarization, which could be a key mechanism in its neuroprotective action (Darsalia et al., 2014).
  • Another study highlighted Exendin-4's ability to reduce focal cerebral ischemia-induced infarction in rats, indicating its potential in treating central nervous system damage due to cerebral ischemia (Briyal, Gulati, & Gulati, 2012).

4. Chemical Analysis

  • Research has also been conducted on determining the content of acetic acid in Exendin-4 acetate using RP-HPLC, highlighting the importance of analytical methods in characterizing pharmaceutical compounds (Du Ying-xiang, 2010).

5. Adiponectin Induction

  • Exendin-4 was found to induce adiponectin expression through the protein kinase A pathway in 3T3-L1 adipocytes, suggesting its role in ameliorating insulin resistance (Le Thi Kim Chung et al., 2009).

Mechanism of Action

Target of Action

Exendin-4 (Acetate), also known as Exenatide, is a glucagon-like peptide-1 (GLP-1) analog . It primarily targets the GLP-1 receptor . The GLP-1 receptor plays a crucial role in glucose metabolism .

Mode of Action

Exendin-4 activates the GLP-1 receptor, leading to an increase in insulin secretion and a decrease in glucagon secretion . This interaction is glucose-dependent . Additionally, Exendin-4 slows gastric emptying and decreases food intake .

Biochemical Pathways

Exendin-4 affects several biochemical pathways. It modulates the body’s natural response to glucose . More insulin and less glucagon are released in response to glucose . Exendin-4 also improves IRS-1 phosphorylation, neuronal complexity, and the maturation of dendritic spine shape .

Pharmacokinetics

Exendin-4 exhibits nonlinear disposition due to receptor-mediated endocytosis via the GLP-1 receptor . The absorption rate constant (ka) decreases with increasing doses in all three species (rats, monkeys, humans) . The clearance from the central compartment (CLc) is similar to reported renal clearances . Selected PK parameters (CLc, Vc, and koff) correlate allometrically with body weight .

Result of Action

Exendin-4 has several molecular and cellular effects. It modulates the body’s natural response to glucose, leading to more insulin and less glucagon being released in response to glucose . It also slows gastric emptying, leading to a slower and prolonged release of glucose into the systemic circulation . Furthermore, Exendin-4 improves long-term potentiation and neuronal dendritic growth .

Action Environment

The action of Exendin-4 can be influenced by environmental factors such as diet. For instance, it has been shown to improve cognitive function and brain insulin resistance in mice fed a high-fat diet . It also inhibits the reduction of long-term potentiation in the brains of mice on a high-fat diet .

Safety and Hazards

Exendin-4 (Acetate) is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Exendin-4 has shown potential in improving cognitive function and brain insulin resistance in metabolic-imbalanced mice fed a high-fat diet . It inhibits the reduction of long term potentiation (LTP) in high fat diet mouse brain and improves IRS-1 phosphorylation, neuronal complexity, and the maturity of dendritic spine shape . These findings suggest that Exendin-4 could play a significant role in treating neuropathology caused by metabolic syndrome .

properties

InChI

InChI=1S/C76H159N22O6/c1-8-61(7)74(88-31-29-85-45-64(86-9-2)40-59(3)4)53-94-63(21-22-76(103)104)44-84-28-30-87-65(41-60(5)6)49-89-62(16-10-11-23-77)48-90-66(42-75(79)102)46-82-26-24-80-32-38-95-34-12-17-70(95)51-93-69(58-101)50-91-68(57-100)47-83-27-25-81-33-39-96-35-14-19-72(96)54-98-37-15-20-73(98)55-97-36-13-18-71(97)52-92-67(43-78)56-99/h2,28-29,33,59-74,80-94,99-101H,8-27,30-32,34-58,77-78H2,1,3-7H3,(H2,79,102)(H,103,104)/t61-,62-,63-,64-,65-,66-,67+,68+,69+,70-,71-,72-,73-,74+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJVPWRREHDVDN-IFKXHDEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CNC(CCC(=O)O)CN[CH]CNC(CC(C)C)CNC(CCCCN)CNC(CC(=O)N)CNCCNCCN1CCCC1CNC(CNC(CNCCN[CH]CN2CCCC2CN3CCCC3CN4CCCC4CNC(CN)CO)CO)CO)NC[CH]NCC(CC(C)C)NC[CH]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](CN[C@@H](CCC(=O)O)CN[CH]CN[C@@H](CC(C)C)CN[C@@H](CCCCN)CN[C@@H](CC(=O)N)CNCCNCCN1CCC[C@H]1CN[C@H](CN[C@H](CNCCN[CH]CN2CCC[C@H]2CN3CCC[C@H]3CN4CCC[C@H]4CN[C@H](CN)CO)CO)CO)NC[CH]NC[C@H](CC(C)C)NC[CH]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C76H159N22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1477.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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